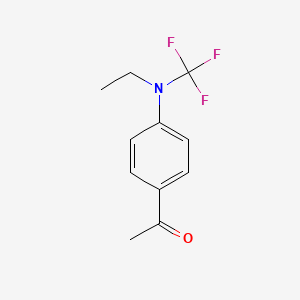
1-(4-(Ethyl(trifluoromethyl)amino)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Ethyl(trifluoromethyl)amino)phenyl)ethanone is an organic compound with a complex structure that includes an ethanone group attached to a phenyl ring substituted with an ethyl(trifluoromethyl)amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Ethyl(trifluoromethyl)amino)phenyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 4-(Ethyl(trifluoromethyl)amino)benzaldehyde with an appropriate acetylating agent under controlled conditions. The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs advanced techniques such as flow chemistry and automated synthesis to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(Ethyl(trifluoromethyl)amino)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under controlled conditions.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used in the presence of catalysts such as iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a diverse range of derivatives.
Applications De Recherche Scientifique
1-(4-(Ethyl(trifluoromethyl)amino)phenyl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(4-(Ethyl(trifluoromethyl)amino)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone: Similar structure with an amino group instead of an ethyl(trifluoromethyl)amino group.
1-(3-(Trifluoromethyl)phenyl)ethanone: Lacks the ethylamino substitution, making it less complex.
1-(4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl)ethanone: Contains a chlorophenoxy group, adding different chemical properties.
Uniqueness
1-(4-(Ethyl(trifluoromethyl)amino)phenyl)ethanone is unique due to the presence of the ethyl(trifluoromethyl)amino group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H12F3NO |
|---|---|
Poids moléculaire |
231.21 g/mol |
Nom IUPAC |
1-[4-[ethyl(trifluoromethyl)amino]phenyl]ethanone |
InChI |
InChI=1S/C11H12F3NO/c1-3-15(11(12,13)14)10-6-4-9(5-7-10)8(2)16/h4-7H,3H2,1-2H3 |
Clé InChI |
QJHFWBAGCPKANL-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1=CC=C(C=C1)C(=O)C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




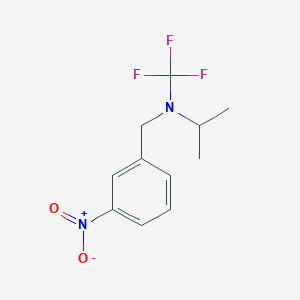
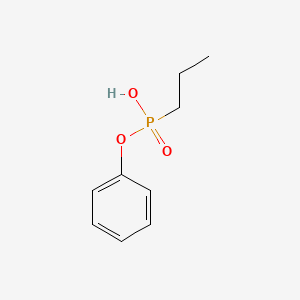

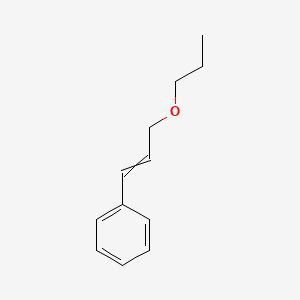

![Benzeneacetic acid, 4-methoxy-alpha-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B13959948.png)


![Dibenzo[b,d]furan-1,2,8,9-tetramine](/img/structure/B13959960.png)
![1H-Pyrimido[4,5-c][1,2]oxazine, 3,4-dihydro-](/img/structure/B13959961.png)
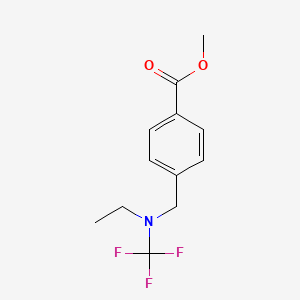
![2-[Hydroxy(phenyl)methylidene]cyclohexa-3,6-diene-1,3-diol](/img/structure/B13959973.png)
